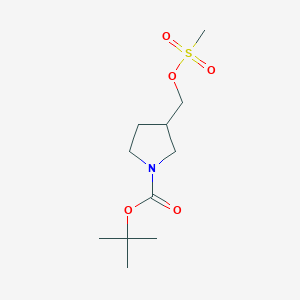

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO5S and its molecular weight is 279.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 279.35 g/mol

- CAS Number : 141699-56-1

Structure

The compound features a pyrrolidine ring substituted with a tert-butyl group and a methylsulfonyl moiety, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anticonvulsant Activity : Compounds with similar structures have shown effectiveness in reducing seizure activity in animal models, suggesting potential use in epilepsy treatment .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, with IC values indicating significant potency. For example, thiazole-bearing molecules related to this compound have shown promising anti-cancer properties .

Case Studies and Research Findings

-

Anticonvulsant Studies :

- A study evaluated the anticonvulsant properties of thiazole-integrated pyrrolidinones, revealing that modifications at specific positions significantly enhanced efficacy against induced seizures. The presence of the methylsulfonyl group may play a role in enhancing this activity due to its electron-donating properties .

-

Cytotoxicity Testing :

- In vitro testing on human cancer cell lines (e.g., HepG2 and Jurkat cells) indicated that certain analogues of pyrrolidine compounds exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The structural characteristics of these compounds were crucial for their activity profiles .

- Mechanistic Insights :

Synthesis and Yield

The synthesis of this compound typically involves the reaction of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound with high purity and good yield (approximately 99%) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is of interest in medicinal chemistry for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects .

Case Studies

Recent studies have focused on the synthesis of pyrrolidine derivatives, including this compound), showcasing its potential as a scaffold for novel pharmaceuticals. For instance, a study demonstrated that modifications to the pyrrolidine ring could enhance binding affinity to specific receptors, potentially leading to new treatments for pain management .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for constructing complex organic molecules. The methylsulfonyl group enhances its reactivity, allowing for facile transformations under mild conditions .

Synthesis Examples

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base like triethylamine. This method yields high purity and efficiency, demonstrating its practicality in laboratory settings .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups allow for the development of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

Propiedades

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRHYGNZDGDQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400426 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-56-1 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.